Ctsl/capn1-IN-1

Description

Identification and Classification of Ctsl/capn1-IN-1

This compound, also identified in scientific literature as compound 14b, is a peptidomimetic α-ketoamide compound designed to act as a potent and orally active dual inhibitor. nih.govnih.govinvivochem.com Its chemical structure allows it to covalently bind to the active sites of both Cathepsin L and Calpain-1. nih.govnih.gov Specifically, the α-ketoamide group of the inhibitor forms a covalent bond with the active site cysteine residues, C25 in CTSL and C115 in CAPN1. nih.gov This interaction effectively blocks the normal catalytic function of these proteases. The compound demonstrates high potency, with an IC50 value of 6.88 nM for CTSL and 347.6 nM for CAPN1. invivochem.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C34H40N4O6 | invivochem.com |

| Molecular Weight | 600.70 g/mol | invivochem.com |

| Classification | Peptidomimetic α-ketoamide | nih.govnih.gov |

| Target(s) | Cathepsin L (CTSL), Calpain-1 (CAPN1) | nih.govnih.govinvivochem.com |

| IC50 (CTSL) | 6.88 nM | invivochem.com |

| IC50 (CAPN1) | 347.6 nM | invivochem.com |

Significance of Host Cysteine Proteases Cathepsin L (CTSL) and Calpain-1 (CAPN1) in Biological Processes

The therapeutic potential of this compound is rooted in the crucial roles its targets, CTSL and CAPN1, play in a multitude of physiological and pathological processes.

Cathepsin L (CTSL) is a lysosomal cysteine protease that is integral to cellular homeostasis through protein degradation and recycling. patsnap.com Beyond this fundamental function, CTSL is involved in a wide array of specific processes, including antigen presentation for immune responses, the processing of neuropeptides and hormones, and epidermal homeostasis. atlasgeneticsoncology.orgjci.org However, its activity is also implicated in various diseases. In cancer, secreted CTSL can degrade components of the extracellular matrix like collagen and fibronectin, which facilitates tumor invasion and metastasis. atlasgeneticsoncology.orgnih.gov Furthermore, CTSL is exploited by several viruses, including SARS-CoV-2, to process viral proteins, a necessary step for the virus to enter host cells. patsnap.comatlasgeneticsoncology.orgcreative-biostructure.com

Calpain-1 (CAPN1) is a ubiquitously expressed, calcium-dependent intracellular cysteine protease. wikipedia.orgmaayanlab.cloud It is a key regulator of numerous cellular functions, participating in cytoskeletal remodeling, cell proliferation, differentiation, and migration. nih.govesmed.org In the central nervous system, calpain-1 is involved in synaptic plasticity and neuroprotection. frontiersin.orgnih.gov Dysregulation of calpain-1 activity is associated with several pathological conditions. Its involvement in cleaving proteins related to cell cycle regulation and survival makes it a factor in cancer progression and the development of resistance to chemotherapy. nih.gov It has also been linked to neurodegenerative disorders like Alzheimer's disease and certain muscular dystrophies. nih.govfrontiersin.org

| Protease | Physiological Functions | Pathological Involvement | Reference |

|---|---|---|---|

| Cathepsin L (CTSL) | Protein turnover, antigen processing, epidermal homeostasis, hormone processing. | Tumor invasion and metastasis, viral entry (e.g., coronaviruses), proteinuric kidney disease. | atlasgeneticsoncology.orgnih.gov |

| Calpain-1 (CAPN1) | Cytoskeletal remodeling, cell cycle progression, synaptic plasticity, neuroprotection. | Cancer progression, neurodegenerative diseases, platelet dysfunction, inflammatory processes. | nih.govnih.govfrontiersin.orgnih.gov |

Rationale for Dual Target Inhibition in Contemporary Research

The strategy of designing a single chemical entity to modulate multiple targets represents a significant evolution from the traditional "one-drug-one-target" paradigm. This polypharmacological approach holds several advantages for treating complex, multifactorial diseases. biorxiv.orgnih.gov

A primary benefit is the potential for enhanced therapeutic efficacy. biorxiv.org By simultaneously blocking two distinct pathways involved in a disease process, a dual inhibitor can produce a more potent effect than targeting either pathway alone. biorxiv.org This can be particularly effective in diseases like cancer or viral infections where multiple biological processes contribute to pathology. nih.govnih.gov

Furthermore, dual-targeting can help mitigate the development of drug resistance. biorxiv.orgnih.gov Pathogens and cancer cells can often circumvent the action of a single-target drug by developing mutations in that target. It is significantly more challenging for them to simultaneously develop resistance to a drug that acts on two independent targets. creative-biostructure.com

Another key advantage lies in the potential for an improved safety profile compared to combination therapies, where two or more separate drugs are administered. nih.gov A single dual-action molecule has a single pharmacokinetic profile, which can reduce the risk of complex drug-drug interactions and dose-limiting toxicities that can arise from co-administering multiple agents. nih.govnih.gov The rational design of dual-target inhibitors, though challenging, is increasingly viewed as a promising strategy for creating more effective and resilient therapies. biorxiv.orgnih.gov

Context within Pan-Coronavirus Inhibitor Development

The emergence of novel coronaviruses, highlighted by the COVID-19 pandemic, has underscored the need for broad-spectrum or "pan-coronavirus" antiviral agents that can remain effective against future viral variants and outbreaks. nih.govresearchgate.net Targeting host factors that are essential for the viral life cycle is a key strategy in this effort, as these host proteins are less likely to mutate than viral proteins. nih.gov

This compound fits directly into this context. Coronaviruses rely on host proteases for two critical processes: viral entry and replication. Cathepsin L (CTSL) is a key host protease that cleaves the viral spike (S) protein, a step that facilitates the virus's entry into the host cell. nih.govnih.gov Meanwhile, calpains have been implicated in the inflammatory processes and immune responses associated with severe viral infections. nih.gov

By simultaneously inhibiting both CTSL and CAPN1, a dual inhibitor like this compound can exert a multi-pronged attack. It can block the initial viral entry into the cell and modulate the subsequent infection-related immune response. nih.govnih.gov Research has demonstrated that this compound (as compound 14b) exhibits potent, broad-spectrum activity against SARS-CoV-2 and its variants of concern in laboratory settings. nih.govnih.gov This dual antiviral and anti-inflammatory potential makes such compounds promising candidates for the development of next-generation pan-coronavirus therapeutics. nih.govnih.gov

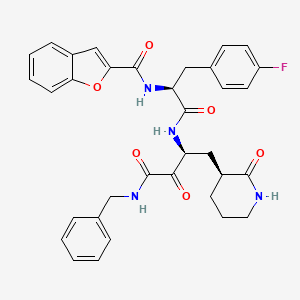

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C34H33FN4O6 |

|---|---|

Molecular Weight |

612.6 g/mol |

IUPAC Name |

N-[(2S)-1-[[(2S)-4-(benzylamino)-3,4-dioxo-1-[(3S)-2-oxopiperidin-3-yl]butan-2-yl]amino]-3-(4-fluorophenyl)-1-oxopropan-2-yl]-1-benzofuran-2-carboxamide |

InChI |

InChI=1S/C34H33FN4O6/c35-25-14-12-21(13-15-25)17-27(39-33(43)29-19-23-9-4-5-11-28(23)45-29)32(42)38-26(18-24-10-6-16-36-31(24)41)30(40)34(44)37-20-22-7-2-1-3-8-22/h1-5,7-9,11-15,19,24,26-27H,6,10,16-18,20H2,(H,36,41)(H,37,44)(H,38,42)(H,39,43)/t24-,26-,27-/m0/s1 |

InChI Key |

SRHHDOABGJNSIE-URORMMCBSA-N |

Isomeric SMILES |

C1C[C@H](C(=O)NC1)C[C@@H](C(=O)C(=O)NCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4 |

Canonical SMILES |

C1CC(C(=O)NC1)CC(C(=O)C(=O)NCC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)F)NC(=O)C4=CC5=CC=CC=C5O4 |

Origin of Product |

United States |

Molecular Targets and Mechanisms of Action of Ctsl/capn1 in 1

Elucidation of Specific Protease Targets

Ctsl/capn1-IN-1, also identified as compound 14a, is a peptidomimetic α-ketoamide that demonstrates potent dual inhibitory activity against both Cathepsin L and Calpain-1. nih.gov The compound exhibits a strong inhibitory effect on CTSL with an IC50 value of 3.34 nM and also effectively inhibits CAPN1 with an IC50 value of 375.1 nM. medchemexpress.com

Cathepsin L (CTSL): Role in Intracellular Protein Catabolism and Lysosomal Pathways

Cathepsin L is a lysosomal cysteine protease that plays a pivotal role in the degradation of intracellular proteins within the acidic environment of lysosomes. wikipedia.org This process is essential for maintaining cellular homeostasis, energy metabolism, and the turnover of cellular components. nih.gov Beyond its housekeeping functions, CTSL is involved in a variety of physiological and pathological processes, including antigen processing for immune responses, prohormone processing, and tissue remodeling. wikipedia.orgbiorxiv.org Dysregulation and secretion of CTSL have been implicated in various diseases, where it can degrade extracellular matrix proteins like collagen and fibronectin. nih.govnih.gov

Calpain-1 (CAPN1): Function in Cytoskeletal Remodeling, Signal Transduction, and Apoptosis

Calpain-1 is a ubiquitously expressed, calcium-dependent, non-lysosomal cysteine protease. maayanlab.cloudwikipedia.org It is involved in a wide array of cellular functions, including the remodeling of the cytoskeleton, which is crucial for cell motility and structural integrity. maayanlab.cloud CAPN1 also participates in various signal transduction pathways and has been shown to be involved in the regulation of apoptosis, or programmed cell death. maayanlab.cloudnih.gov The aberrant activity of Calpain-1 has been linked to several pathological conditions. maayanlab.cloudnih.gov

Structural Basis of Protease Inhibition

The precise mechanism by which this compound inhibits its targets has been illuminated through advanced structural biology techniques, providing a detailed understanding of the molecular interactions at the active sites of both CTSL and CAPN1.

X-ray Crystallographic Analysis of this compound Complexes with CTSL and CAPN1

The structural basis for the dual inhibition by this compound (compound 14a) has been revealed through X-ray crystallography. nih.gov Scientists have successfully determined the crystal structures of human CTSL and CAPN1 in complex with this inhibitor. nih.gov These structures provide a detailed three-dimensional view of how the inhibitor binds to the active site of each protease, offering a solid foundation for understanding its inhibitory mechanism and for the structure-based design of other dual inhibitors. nih.govmdpi.com

Characterization of Covalent Binding to Active Site Cysteines (C25 of CTSL, C115 of CAPN1)

A key feature of the inhibitory mechanism of this compound is the formation of a covalent bond with the active site cysteine residues of its target proteases. nih.gov The α-ketoamide warhead of the inhibitor covalently binds to the thiol group of Cysteine 25 (C25) in the active site of Cathepsin L. nih.gov Similarly, it forms a covalent linkage with Cysteine 115 (C115) in the active site of Calpain-1. nih.gov This irreversible binding effectively inactivates the enzymes.

Detailed Analysis of Subsite Interactions (e.g., S3, S2, S1, S2' of CTSL; S1' of CAPN1)

The high affinity and specificity of this compound for its targets are further stabilized by a series of non-covalent interactions with the substrate-binding subsites of the proteases.

In Cathepsin L (CTSL): The inhibitor occupies the S1, S2, and S3 subsites. The P2 fragment of the inhibitor, a 4-fluorophenyl group, extends into the deep and hydrophobic S2 subsite, which is a key determinant of specificity. nih.gov The side chains of residues such as L69, A135, M161, and A214, along with the main chain of M161 and D162, form hydrophobic interactions that stabilize the inhibitor within the S2 pocket. nih.gov The S2' subsite, which contains the nucleophilic cysteine, is also a critical interaction point for the covalent anchoring of the compound. nih.gov

In Calpain-1 (CAPN1): this compound occupies the S1, S2, S3, and S1' subsites of the human CAPN1 protease core. nih.gov In addition to the covalent bond with C115, the inhibitor forms numerous hydrogen bonds with the enzyme, further stabilizing the complex. nih.gov The S1' subsite plays an important role in anchoring the compound within the active site. nih.gov

Compound Data

| Compound Name | Target | IC50 |

| This compound (compound 14a) | Cathepsin L (CTSL) | 3.34 nM |

| Calpain-1 (CAPN1) | 375.1 nM |

Enzymatic Inhibition Kinetics and Potency

The inhibitory activity of this compound has been quantified through detailed enzymatic assays to determine its potency against its specific human targets.

This compound demonstrates highly potent inhibition of human Cathepsin L. Enzymatic assays have determined its half-maximal inhibitory concentration (IC50) to be in the low nanomolar range. Specifically, the IC50 value for the inhibition of human CTSL is 3.34 nM. medchemexpress.com

Table 1: Inhibitory Potency of this compound against Human CTSL

| Compound Name | Target Enzyme | IC50 Value |

|---|

This table displays the measured half-maximal inhibitory concentration (IC50) of this compound against its target enzyme, human Cathepsin L.

The compound also effectively inhibits human Calpain-1, albeit with a lower potency compared to its activity against CTSL. The measured IC50 value for the inhibition of human CAPN1 is 375.1 nM. medchemexpress.com

Table 2: Inhibitory Potency of this compound against Human CAPN1

| Compound Name | Target Enzyme | IC50 Value |

|---|

This table shows the measured half-maximal inhibitory concentration (IC50) of this compound against its target enzyme, human Calpain-1.

This compound is characterized as a dual inhibitor, acting on both CTSL and CAPN1. nih.gov However, a comparison of its IC50 values reveals a significant selectivity for CTSL over CAPN1. The inhibitor is approximately 112 times more potent against human CTSL (IC50 = 3.34 nM) than against human CAPN1 (IC50 = 375.1 nM). medchemexpress.com

The design of this class of inhibitors took into account the structural features of the enzyme active sites. nih.gov The S2 subsites of both CTSL and CAPN1 are noted to be strongly hydrophobic and deep, which is a critical factor for inhibitor specificity. nih.gov A related compound, Ctsl/capn1-IN-2 (compound 14b), also demonstrates this dual inhibitory profile with IC50 values of 6.88 nM for CTSL and 347.6 nM for CAPN1, further establishing the selective but dual-targeting nature of this chemical scaffold. nih.govinvivochem.com

Table 3: Selectivity Profile of this compound and a Related Compound

| Compound | CTSL IC50 (nM) | CAPN1 IC50 (nM) | Selectivity Ratio (CAPN1/CTSL) |

|---|---|---|---|

| This compound (14a) | 3.34 | 375.1 | ~112-fold |

This table compares the inhibitory potency and selectivity of this compound and a structurally similar compound against their target enzymes.

Biological Activities and Preclinical Efficacy in Disease Models

Antiviral Efficacy against Coronaviruses

Studies have highlighted Ctsl/capn1-IN-1, also referred to as compound 14a, as a promising agent against a range of coronaviruses. nih.govresearchgate.net Its mechanism, which targets host enzymes essential for viral entry, presents a strategy to overcome viral resistance often seen with direct-acting antivirals. nih.govnih.gov

This compound has demonstrated potent and broad-spectrum activity against various coronaviruses in laboratory settings. nih.govresearchgate.net By inhibiting host proteases CTSL and CAPN1, which are crucial for the entry of multiple coronaviruses into host cells, the compound shows potential as a pan-coronavirus inhibitor. nih.govscispace.com This host-targeting approach suggests that its efficacy may extend to emerging coronaviruses and variants that rely on these same pathways. nih.gov

A significant finding is the compound's notable potency against SARS-CoV-2 and its Variants of Concern (VOCs). nih.gov In various cell-based assays, this compound exhibited low nanomolar efficacy. nih.govnih.gov The half-maximal effective concentration (EC₅₀) values, which indicate the concentration of a drug that gives half-maximal response, were recorded in the range of 0.80 to 161.7 nM across different cell lines and viral variants. nih.gov This demonstrates a high degree of potency against the virus responsible for the COVID-19 pandemic. nih.gov

In Vitro Efficacy of this compound against SARS-CoV-2 and Variants

| Cell Line | Virus/Variant | EC₅₀ (nM) |

|---|---|---|

| Calu-3 | SARS-CoV-2 (Original) | 0.80 |

| Caco-2 | SARS-CoV-2 (Original) | 1.05 |

| Vero E6 | SARS-CoV-2 (Original) | 161.7 |

| Calu-3 | Delta Variant | 1.13 |

The primary antiviral mechanism of this compound is the inhibition of viral entry into host cells. nih.gov Coronaviruses like SARS-CoV-2 utilize host proteases to process their spike protein, a necessary step for fusion with the host cell membrane. nih.govscispace.com this compound acts as a dual-target inhibitor of two such proteases: Cathepsin L (CTSL) and Calpain 1 (CAPN1). nih.gov

X-ray crystallography studies have revealed that the α-ketoamide group of this compound forms a covalent bond with the catalytic cysteine residues (C25 in CTSL and C115 in CAPN1) in the active sites of these enzymes. nih.gov By blocking the activity of these proteases, the compound effectively prevents the viral spike protein from being cleaved, thereby blocking a crucial step in the viral lifecycle and inhibiting infection. nih.gov

The antiviral properties of this compound have been validated through extensive in vitro studies using both pseudovirus and authentic virus infection models. nih.gov In these experiments, various cell lines, including human lung (Calu-3), colon (Caco-2), and African green monkey kidney (Vero E6) cells, were infected with either SARS-CoV-2 or its variants. nih.gov The results consistently demonstrated the compound's ability to inhibit viral replication at low nanomolar concentrations. nih.gov These in vitro tests were fundamental in establishing the compound's potent and broad-spectrum anticoronaviral effects before proceeding to animal models. nih.gov

The preclinical efficacy of this compound was further assessed in animal models of coronavirus infection. nih.gov In a study involving K18-hACE2 transgenic mice, which are genetically engineered to express the human ACE2 receptor and are a standard model for SARS-CoV-2 research, treatment with this compound demonstrated potent antiviral effects against the SARS-CoV-2 XBB.1.16 variant. nih.govnih.gov

While a related compound, 14b, showed effective antiviral activity in a mouse model of Human Coronavirus OC43 (HCoV-OC43) infection, resulting in a 60% survival rate, the specific outcomes for this compound (14a) in this particular model are part of a broader study on pan-coronavirus inhibitors. nih.govresearchgate.net

A key outcome of the in vivo studies was the significant reduction in viral load in treated animals. nih.gov In the K18-hACE2 mouse model, administration of this compound led to a substantial decrease in the amount of virus present in the lungs. nih.gov Furthermore, the compound has been noted for its excellent anti-inflammatory effects in mouse models of acute pneumonia, suggesting it may help to ameliorate the pathological changes associated with severe respiratory virus infections. nih.govresearchgate.net

Anti-inflammatory Effects

Research into this compound, a potent peptidomimetic α-ketoamide that dually inhibits Cathepsin L (CTSL) and Calpain-1 (CAPN1), has highlighted its significant anti-inflammatory capabilities. nih.gov The compound functions by forming a covalent bond with the catalytic cysteine residues of these enzymes (C25 in CTSL and C115 in CAPN1), effectively blocking their activity. nih.gov This dual inhibition is central to its observed therapeutic effects in models of inflammation.

The anti-inflammatory properties of this compound have been clearly demonstrated in preclinical studies. nih.gov As a dual inhibitor, it leverages the roles of both CAPN1 and CTSL in the immune response. CAPN1 is a calcium-dependent protease involved in various cellular functions, including the regulation of inflammatory signaling pathways. nih.govresearchgate.net Inhibition of CAPN1 has been shown to reduce the development of both acute and chronic inflammation. researchgate.net Studies on compounds structurally and functionally similar to this compound, such as the α-ketoamides 14a and 14b, confirm excellent anti-inflammatory activity in both cellular and animal models of inflammation. nih.gov

The effects of this compound have been evaluated in the RAW 264.7 mouse macrophage cell line, a standard model for studying inflammation. In these cellular assays, the compound demonstrated excellent anti-inflammatory activity. nih.gov Macrophages are key players in the inflammatory process, and their activation leads to the release of numerous pro-inflammatory mediators. The inhibition of CAPN1 and CTSL by this compound analogs was shown to effectively suppress these inflammatory responses in macrophages. nih.gov

Table 1: Effect of this compound Analogs on Inflammatory Models

| Model System | Compound Class | Observed Effect | Reference |

| RAW 264.7 Mouse Macrophages | Peptidomimetic α-ketoamide | Excellent anti-inflammatory activity | nih.gov |

| Acute Pneumonia Mouse Model | Peptidomimetic α-ketoamide | Excellent anti-inflammatory activity | nih.gov |

In addition to cellular models, the efficacy of this compound has been assessed in mouse models of acute pneumonia. nih.gov Acute pneumonia is characterized by severe inflammation in the lung tissue. researchgate.net Treatment with analogs of this compound resulted in potent anti-inflammatory effects in this in vivo model, underscoring its therapeutic potential for acute inflammatory lung conditions. nih.gov The inhibition of calpain has been linked to the reduction of inflammatory cell infiltration and the calming of cytokine storms in acute lung injury. frontiersin.org

The inhibition of CAPN1 by this compound plays a crucial role in its ability to control inflammation by modulating the release of inflammatory mediators. CAPN1 activation can enhance the expression of these mediators by promoting the activation of key transcription factors like NF-κB. nih.govresearchgate.net Specifically, calpain can degrade IκB, the endogenous inhibitor of NF-κB, leading to its activation and the subsequent production of cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β). researchgate.net Furthermore, calpain-1 can directly stimulate the release of other pro-inflammatory cytokines, including IL-6 and IL-17. researchgate.net Therefore, by inhibiting CAPN1, this compound can suppress the signaling cascades that lead to a broad range of inflammatory mediators. researchgate.netbiologists.com

Table 2: Inflammatory Mediators Modulated by CAPN1 Inhibition

| Mediator | Effect of CAPN1 Inhibition | Mechanism/Pathway | Reference |

| NF-κB | Decreased Activation | Prevents degradation of inhibitor IκB | researchgate.net |

| TNF-α | Decreased Production | Downstream effect of NF-κB inhibition | researchgate.net |

| IL-1β | Decreased Production | Downstream effect of NF-κB inhibition | researchgate.net |

| IL-6 | Decreased Release | Direct stimulation is inhibited | researchgate.net |

| IL-17 | Decreased Release | Direct stimulation is inhibited | researchgate.net |

| pre-IL-1α | Reduced Cleavage | Prevents processing into active form | nih.gov |

Modulation of Intracellular Signaling Pathways and Cellular Processes

A critical aspect of the inflammatory response is the migration of immune cells to the site of injury or infection, a process that is significantly influenced by CAPN1. nih.gov Calpain is a key regulator of integrin-mediated cell adhesion and migration. nih.govnih.gov It achieves this by cleaving various proteins involved in focal adhesions, such as talin and paxillin. nih.gov The proteolysis of these components leads to the turnover of adhesion complexes, which is a necessary step for cell movement. nih.gov

Studies using calpain-deficient cells have demonstrated that the absence of calpain activity results in decreased migration rates. Therefore, the inhibition of CAPN1 by this compound can be expected to modulate immune cell migration, thereby controlling the cellular component of the inflammatory response. nih.gov This provides another mechanism through which the compound exerts its anti-inflammatory effects, preventing the excessive accumulation of leukocytes at inflammatory sites. nih.govnih.gov

CAPN1's Influence on the Autophagy-Lysosomal Pathway and Neuronal Integrity

Calpain-1 (CAPN1) is a critical modulator of the autophagy-lysosomal pathway (ALP), a cellular recycling process essential for degrading and clearing damaged organelles and misfolded proteins. ahajournals.org Dysregulation of CAPN1 activity, particularly its hyperactivation, has been shown to disrupt this pathway, leading to impaired neuronal integrity and cell death. ahajournals.orgahajournals.orgnih.gov In conditions such as cerebral ischemia, CAPN1 is activated and contributes to neuronal damage by impairing the autophagic flux. ahajournals.orgahajournals.orgnih.gov This impairment involves a two-pronged attack: disrupting lysosomal function and suppressing the formation of autophagosomes, the vesicles that transport cellular waste to lysosomes. ahajournals.orgnih.gov The resulting accumulation of autophagic substrates is a key factor in ischemia-induced neuronal damage. ahajournals.orgnih.gov Studies have demonstrated that both genetic knockdown and pharmacological inhibition of CAPN1 can protect neurons from ischemic injury, highlighting the crucial role of CAPN1 in maintaining neuronal health through the regulation of the autophagy-lysosomal pathway. ahajournals.orgahajournals.orgnih.gov

Impact on Lysosomal Membrane Permeabilization and Autophagosome Formation

A primary mechanism by which activated CAPN1 disrupts the autophagy-lysosomal pathway is by inducing lysosomal membrane permeabilization (LMP). ahajournals.org Under pathological conditions like cerebral ischemia, activated CAPN1 leads to a decrease in key lysosomal membrane proteins, such as Lysosomal-Associated Membrane Protein 1 (LAMP1) and LAMP2, in the lysosomal compartment and a corresponding increase in the cytosol. ahajournals.org This suggests a breakdown of lysosomal integrity. Specifically, research has identified that CAPN1 can directly cleave LAMP2, leading to LMP. nih.gov The permeabilization of the lysosomal membrane allows for the leakage of lysosomal enzymes, like cathepsins, into the cytoplasm, further contributing to cellular damage. ahajournals.org

In addition to compromising lysosomal integrity, CAPN1 activation also suppresses the formation of autophagosomes. ahajournals.orgnih.gov Autophagy is impaired in cells deficient in the common regulatory subunit of calpains, CAPNS1, indicating that calpains are necessary for proper autophagosome formation under normal conditions. researchgate.netnih.gov However, under pathological stress, hyperactivated CAPN1 directly cleaves essential autophagy-related proteins, which impairs the creation of autophagic vesicles. ahajournals.org This suppression of autophagosome formation, combined with impaired lysosomal degradation, leads to a significant and damaging buildup of cellular waste, ultimately causing neuronal injury. ahajournals.org

Cleavage of Autophagy-Related Proteins (e.g., BECN1, ATG5) by CAPN1

Activated CAPN1 directly targets and cleaves key regulatory proteins in the autophagy machinery, thereby hindering the process. ahajournals.org Two critical proteins identified as CAPN1 substrates are Beclin-1 (BECN1) and Autophagy-Related Gene 5 (ATG5). ahajournals.org BECN1 is a core component of the class III phosphatidylinositol 3-kinase (PI3K) complex, which is essential for the initiation of autophagosome formation. ahajournals.org Studies have shown that CAPN1-mediated proteolytic cleavage of BECN1 disrupts autophagy, and this has been observed in models of retinal ischemia/reperfusion injury. ahajournals.orgnih.gov The cleavage of BECN1 by CAPN1 results in a non-functional fragment, thereby halting the autophagic process at a very early stage. ahajournals.orgresearchgate.net

Similarly, ATG5 is crucial for the elongation of the autophagosome membrane. mdpi.comnih.gov The conjugation of ATG12 to ATG5 is a key step in this process. nih.gov Research has demonstrated that CAPN1 can cleave ATG5, preventing the formation of the ATG12-ATG5 conjugate and thus inhibiting autophagosome expansion. ahajournals.orgnih.gov This cleavage was significantly increased in the cerebral cortex of rats following permanent middle cerebral artery occlusion, and this effect was reversed by CAPN1 inhibition. ahajournals.org The cleavage of both BECN1 and ATG5 by CAPN1 represents a significant mechanism by which the protease impairs autophagic flux, contributing to cell death in various pathological contexts. ahajournals.orgpatsnap.com

Calpain-Mediated Activation of Astrocytes and Microglial Reactivity

Beyond its direct effects on neurons, CAPN1 plays a significant role in neuroinflammation through the activation of glial cells, namely astrocytes and microglia. pnas.orgnih.govnih.gov In neurodegenerative conditions and following injury, astrocytes become "reactive," a state often characterized by increased calpain expression. pnas.orgnih.govfrontiersin.org This upregulation of calpain in reactive astrocytes may contribute to tissue destruction if not properly regulated by its endogenous inhibitor, calpastatin. pnas.org In models of Alzheimer's disease, calpain-mediated astroglial reactivity is considered a key event. nih.gov

Similarly, activated microglia, the resident immune cells of the central nervous system, show significantly increased calpain expression. pnas.orgnih.gov In the context of Parkinson's disease models, it has been shown that damaged neurons can release µ-calpain, which in turn activates microglia. nih.gov This activation leads to the production of neurotoxic substances like superoxide, fueling a cycle of neuroinflammation and further neuron damage known as reactive microgliosis. nih.gov Pharmacological inhibition of calpain has been shown to prevent glial activation in animal models, suggesting that targeting calpain could be a strategy to mitigate the damaging neuroinflammatory responses in the brain. mdpi.comnih.gov

Interrogation in Other Pathological Contexts (via Target Enzyme Modulation)

The detrimental effects of CAPN1 overactivation are not limited to a single disease but have been implicated in a range of pathological conditions. Consequently, the therapeutic potential of CAPN1 inhibition has been explored in various preclinical models.

CAPN1 Inhibition in Neurodegenerative Disease Models (e.g., Alzheimer's, Parkinson's)

Neurodegenerative diseases are a primary area of investigation for CAPN1 inhibitors. patsnap.com In Alzheimer's disease (AD), calpain is hyperactivated due to factors like calcium dysregulation and oxidative stress. nih.govnih.gov This overactivation contributes to the two main pathological hallmarks of AD: the formation of amyloid-beta (Aβ) plaques and neurofibrillary tangles (NFTs). nih.govjci.org Activated calpain can cleave proteins in ways that promote Aβ production and the hyperphosphorylation of tau protein, which forms NFTs. nih.gov Studies using the APP/PS1 mouse model of AD have shown that calpain inhibitors can restore normal synaptic function and improve spatial-working and associative fear memory. jci.org These beneficial effects were linked to the restoration of normal signaling pathways essential for memory. jci.org

In Parkinson's disease (PD), calpain activation is also a key mediator of neuronal loss in the substantia nigra. mdpi.comnih.gov Calpain has been implicated in the aggregation of α-synuclein, a central event in PD pathology. mdpi.commichaeljfox.org In multiple preclinical models of PD, including rotenone- and MPTP-induced models, the use of calpain inhibitors significantly attenuated the loss of dopaminergic neurons and prevented associated motor deficits. mdpi.comnih.gov These findings support the role of calpains in the molecular events leading to nigral neuron dysfunction and suggest that calpain inhibition is a promising neuroprotective strategy for PD. nih.gov

CAPN1 Inhibition in Ischemic Injury Models (e.g., Stroke, Myocardial Infarction)

CAPN1 inhibitors also show significant promise in treating ischemic conditions, where increased intracellular calcium levels lead to calpain activation and subsequent cell damage. patsnap.com In models of ischemic stroke, such as permanent middle cerebral artery occlusion (pMCAO) in rats, CAPN1 is robustly activated. ahajournals.orgahajournals.orgnih.gov Pharmacological inhibition of CAPN1 in these models has been shown to be neuroprotective, significantly reducing neuronal damage. ahajournals.orgnih.gov The protective mechanism involves attenuating the disruption of the autophagy-lysosomal pathway, specifically by preventing lysosomal membrane permeabilization and the cleavage of key autophagy proteins. ahajournals.org

In the context of myocardial infarction (heart attack), calpain activation also plays a detrimental role in cardiac remodeling and function. nih.govnih.govscienceopen.com Studies in mouse and porcine models of myocardial ischemia/reperfusion and infarction have demonstrated that calpain inhibition improves cardiac function, preserves myocardial structure, and reduces adverse remodeling. nih.govnih.govmdpi.com For instance, inhibiting calpain was found to reduce myocardial hypertrophy and fibrosis in diabetic mouse models, which are at high risk for cardiovascular complications. nih.govscienceopen.comuiowa.edu These findings provide compelling evidence that calpain inhibition is a promising therapeutic strategy for mitigating tissue damage following ischemic events in both the brain and the heart. nih.gov

CAPN1 Inhibition in Muscular Dystrophies

The calpain family of proteases, particularly the ubiquitous calpains (calpain-1 and calpain-2), have been implicated in the pathology of various muscular dystrophies. nih.gov Their role, however, is complex, with both overactivation and deficiency contributing to muscle disease.

In the context of Duchenne muscular dystrophy (DMD), a disease characterized by the absence of functional dystrophin, there is evidence of increased activation and concentration of ubiquitous calpains. nih.gov This hyperactivity is thought to contribute to the progressive muscle degeneration seen in DMD. nih.gov Studies using the mdx mouse model of DMD have shown that enhanced activity of Ca²⁺-activated proteases like calpains is directly involved in muscle fiber destruction. researchgate.net

Conversely, a loss of function of a specific calpain can also lead to muscular dystrophy. oup.com Null mutations in the muscle-specific calpain, CAPN3, are the cause of limb-girdle muscular dystrophy type 2A (LGMD2A), also known as calpainopathy. nih.govfrontiersin.org This highlights that the precise regulation of calpain activity is crucial for muscle health. nih.gov

Preclinical research has also explored the consequences of depleting the ubiquitous calpains. A murine model with skeletal muscle-specific knockout of Capns1, the gene encoding the common regulatory subunit for both calpain-1 and calpain-2, develops a severe muscular dystrophy. nih.govphysiology.org This indicates a vital role for these calpains in maintaining the health and viability of skeletal muscles. nih.govphysiology.org Interestingly, individual knockout of either calpain-1 (CAPN1⁻/⁻) or calpain-2 (CAPN2⁻/⁻) results in near-normal muscle function in terms of repairing mechanical injuries, suggesting a degree of functional redundancy between the two isoforms in this process. nih.govphysiology.org

Therapeutic strategies for calpain-related muscular dystrophies are being investigated. For calpainopathies, gene therapy is a promising approach, with preclinical studies focusing on delivering a functional CAPN3 gene to skeletal muscle. curecalpain3.orgmdpi.com For dystrophies involving calpain overactivation, such as DMD, the development of specific calpain inhibitors is a potential therapeutic avenue. nih.govoup.com

Table 1: Role of Calpains in Different Muscular Dystrophies

| Disease | Calpain(s) Involved | Role/Observation | Preclinical Model | Therapeutic Approach |

|---|---|---|---|---|

| Duchenne Muscular Dystrophy (DMD) | Ubiquitous calpains (CAPN1, CAPN2) | Increased activation and concentration, contributing to muscle fiber destruction. nih.govresearchgate.net | mdx mouse | Inhibition of calpain activity. nih.govoup.com |

| Limb-Girdle Muscular Dystrophy 2A (LGMD2A/Calpainopathy) | Muscle-specific calpain (CAPN3) | Null mutations leading to loss of function. nih.govfrontiersin.org | CAPN3 knockout mice. frontiersin.org | Gene therapy to restore CAPN3 function. curecalpain3.orgmdpi.com |

CAPN1 Inhibition in Cancer Progression (e.g., Invasion and Metastasis)

Calpain-1 (CAPN1) and its closely related isoform, calpain-2, are increasingly recognized for their pro-tumorigenic roles in various cancers. nih.govtandfonline.comnih.govtandfonline.com Their dysregulated activity has been linked to key processes in cancer progression, including cell migration, invasion, and metastasis. tandfonline.comnih.govtandfonline.com

Preclinical models have provided direct evidence for the role of calpains in metastasis. In a mouse orthotopic engraftment model of human triple-negative breast cancer (TNBC), genetic disruption of both calpain-1 and calpain-2 (through knockout of their common regulatory subunit, CAPNS1) significantly inhibited spontaneous metastasis by over 80%. aacrjournals.org Individual knockout of CAPN1 also reduced metastasis, although to a lesser extent, suggesting that dual inhibition provides the most significant therapeutic effect. aacrjournals.org Further studies have shown that conditional deletion of Capns1 delayed tumorigenesis in a transgenic mouse model of HER2+ breast cancer and blocked tumor formation in an orthotopic engraftment model. nih.gov

The mechanisms by which CAPN1 promotes invasion and metastasis are multifaceted. Calpains contribute to tumor cell migration and invasion by facilitating the disassembly of focal adhesions and promoting cytoskeletal remodeling. tandfonline.comoup.com They achieve this by cleaving key structural proteins, such as talin and focal adhesion kinase (FAK). tandfonline.comoup.com For example, calpain-2-mediated cleavage of talin is a necessary step for focal adhesion turnover. tandfonline.com

Given the substantial evidence supporting their role in cancer progression, calpain-1 and calpain-2 have emerged as promising therapeutic targets for preventing metastasis. tandfonline.comnih.govtandfonline.comaacrjournals.org The development of isoform-specific calpain inhibitors is an active area of research with the potential to attenuate carcinogenesis and block the spread of aggressive tumors. tandfonline.comnih.govtandfonline.com

Table 2: Preclinical Evidence for CAPN1's Role in Cancer Metastasis

| Cancer Type | Model System | Key Findings on CAPN1/Calpain Inhibition | Reference |

|---|---|---|---|

| Triple-Negative Breast Cancer (TNBC) | Mouse orthotopic engraftment with MDA-MB-231 cells | Knockout of CAPN1 or CAPN2 reduced metastasis; dual knockout via CAPNS1 knockout inhibited metastasis by >80%. aacrjournals.org | aacrjournals.org |

| HER2+ Breast Cancer | Transgenic mouse model | Conditional deletion of Capns1 (disrupting CAPN1/2) delayed tumorigenesis. nih.gov | nih.gov |

| Pancreatic Cancer | Pancreatic cancer cell lines | RNAi-based knockdown of CAPN1 reduced proliferation and invasion in vitro. tandfonline.com | tandfonline.com |

CAPN1 Inhibition in Chronic Inflammatory Diseases (e.g., Rheumatoid Arthritis, Inflammatory Bowel Disease)

Calpain-1 (CAPN1) is implicated in the pathophysiology of chronic inflammatory diseases, making it a potential therapeutic target. nih.gov Its role appears to vary depending on the specific disease and the phase of the inflammatory response.

In rheumatoid arthritis (RA), a chronic autoimmune disease characterized by joint inflammation, CAPN1 is considered a key player due to its important role in neutrophil motility. nih.gov Neutrophils are abundant in the inflamed joints of RA patients, and their migration to these sites is a critical step in the inflammatory cascade. By targeting CAPN1, it may be possible to impair neutrophil migration and thus reduce inflammation. nih.gov While many early calpain inhibitors lacked specificity, newer compounds have been developed that are more selective for CAPN1 and have shown efficacy in impairing neutrophil spreading in vitro. nih.gov Preclinical studies using animal models of arthritis have further supported the therapeutic potential of calpain inhibition. In a rat model of collagen-induced arthritis, treatment with a calpain inhibitor markedly reduced the degree of bone resorption, soft tissue swelling, and osteophyte formation. nih.gov

The role of calpains in inflammatory bowel disease (IBD), which includes Crohn's disease and ulcerative colitis, is more complex. Studies on intestinal tissues from IBD patients have shown that while calpain levels are not significantly different from healthy controls, the activity of calpains is decreased in inflamed tissues. nih.gov This is accompanied by an increase in the levels of the endogenous calpain inhibitor, calpastatin (CAST). nih.gov Similar findings were observed in a mouse model of chronic colitis induced by dextran (B179266) sulfate (B86663) sodium (DSS), where calpain activity was lower in the chronic stage of inflammation compared to healthy tissues. researchgate.net

However, other studies suggest a pro-inflammatory role for specific calpain isoforms. In a mouse model of colitis and colitis-associated cancer (CAC), intervention with a synthetic calpain-2 inhibitor was found to alleviate weight loss, reduce inflammatory infiltration, and decrease the expression of inflammatory cytokines. nih.gov This treatment also significantly reduced the total tumor volume in the CAC model. nih.gov These findings suggest that inhibiting specific calpain isoforms, such as calpain-2, could be a viable strategy for treating IBD and reducing the risk of associated cancer. nih.gov

Table 3: Calpain Inhibition in Preclinical Models of Chronic Inflammatory Diseases

| Disease Model | Animal Model | Calpain Inhibitor/Target | Key Findings | Reference |

|---|---|---|---|---|

| Collagen-Induced Arthritis (CIA) | Rat | Calpain Inhibitor I | Reduced bone resorption, soft tissue swelling, and osteophyte formation. nih.gov | nih.gov |

| Dextran Sulfate Sodium (DSS)-Induced Colitis | Mouse | N/A (observational) | Decreased calpain activity and increased calpastatin in chronic colitis. nih.govresearchgate.net | nih.govresearchgate.net |

CAPN1's Role in Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Function

Cystic fibrosis (CF) is a genetic disorder caused by mutations in the gene encoding the cystic fibrosis transmembrane conductance regulator (CFTR) protein, a chloride channel crucial for maintaining fluid and salt balance on epithelial surfaces. nih.govmedlineplus.govcff.org The most common mutation, Phe508del, leads to a misfolded protein that is prematurely degraded. nih.gov While pharmacological correctors can rescue the trafficking of Phe508del-CFTR to the plasma membrane (PM), the rescued channels are unstable and quickly removed. nih.gov

Recent research has identified calpain 1 (CAPN1) as a key regulator of the stability of this rescued Phe508del-CFTR (rPhe508del-CFTR). nih.gov Through a proteomics approach, CAPN1 was found to be an exclusive interactor with rPhe508del-CFTR at the surface of human bronchial epithelial cells. nih.gov This interaction prevents the proper anchoring of the rescued channel to the actin cytoskeleton, thereby reducing its stability at the plasma membrane. nih.gov

The functional consequences of this interaction are significant. Downregulation of CAPN1, either through siRNA-mediated knockdown or chemical inhibition, has been shown to dramatically improve the functional rescue of Phe508del-CFTR. nih.gov In bronchial epithelial cells, CAPN1 downregulation led to a more than two-fold increase in the abundance of rPhe508del-CFTR at the plasma membrane. nih.govresearchgate.net This increased membrane density translated into a roughly 2.5-fold increase in the channel's function, as measured by iodide influx assays. nih.govresearchgate.net

These findings suggest that CAPN1 is a promising therapeutic target for CF. nih.gov By inhibiting CAPN1, it may be possible to enhance the efficacy of existing corrector therapies, leading to a greater functional restoration of the Phe508del-CFTR protein at the cell surface. nih.gov

Table 4: Effects of CAPN1 Inhibition on Rescued Phe508del-CFTR

| Experimental Approach | Cell Model | Outcome of CAPN1 Downregulation/Inhibition | Quantitative Effect | Reference |

|---|---|---|---|---|

| siRNA-mediated knockdown | CFBE Phe508del-CFTR cells | Increased PM abundance of rPhe508del-CFTR | >2-fold increase | nih.govresearchgate.net |

| siRNA-mediated knockdown | CFBE Phe508del-CFTR cells | Increased CFTR-dependent ion transport | ~2.5-fold increase in iodide influx | nih.govresearchgate.net |

CTSL's Role in Hepatitis E Virus (HEV) Entry

Hepatitis E virus (HEV) is a major cause of acute viral hepatitis worldwide. nih.gov The entry of the virus into host cells is a critical first step for infection, and recent studies have identified the lysosomal cysteine protease Cathepsin L (CTSL) as a crucial host factor in this process. nih.govnih.govresearchgate.net

Research using established HEV cell culture models has demonstrated that blocking lysosomal cathepsins with small molecule inhibitors can effectively impede HEV infection without affecting viral replication, indicating a specific role in the entry stage. nih.govresearchgate.net Further investigation pinpointed CTSL as a key player. nih.govnih.gov Experiments using CTSL knockout cells showed that these cells were less permissive to HEV infection, directly implicating CTSL as a critical factor for a successful viral entry. nih.govnih.govresearchgate.net

The mechanism appears to involve the proteolytic processing of the HEV capsid protein. Recombinant CTSL has been observed to cleave the glycosylated ORF2 protein, which is the major component of the viral capsid. nih.govnih.gov This cleavage is thought to be a necessary step for the virus to successfully enter the host cell cytoplasm. nih.gov

The therapeutic potential of targeting CTSL for HEV infection is significant. The CTSL-specific inhibitor, CAA0225, was shown to reduce HEV infectivity with an EC₅₀ of 660 nM. nih.gov Even more potent inhibition was observed with the pan-cathepsin inhibitor K11777, which suppressed HEV infection with an exceptionally low EC₅₀ of approximately 0.01-0.02 nM. nih.govnih.govresearchgate.net This inhibition was effective in both hepatoma cell lines and primary human hepatocytes. nih.govnih.govresearchgate.net

These findings highlight the pivotal role of CTSL in the HEV entry process and underscore the potential of cathepsin inhibitors as a promising therapeutic strategy for treating hepatitis E. nih.govnih.govresearchgate.net

Table 5: Evidence for CTSL's Role in HEV Entry

| Experimental Evidence | Model System | Key Finding | Inhibitor/Tool | Reference |

|---|---|---|---|---|

| Pharmacological Inhibition | HEV cell culture model | Blocking lysosomal cathepsins impedes HEV infection. | Pan-cathepsin inhibitors | nih.govresearchgate.net |

| Genetic Knockout | CTSL knockout cells | Reduced permissiveness to HEV infection. | CRISPR/Cas9 | nih.govnih.govresearchgate.net |

| In Vitro Cleavage Assay | Recombinant proteins | Recombinant CTSL cleaves the glycosylated HEV ORF2 protein. | N/A | nih.govnih.gov |

| Specific Inhibition | HEV cell culture model | CTSL-specific inhibitor reduces HEV infectivity. | CAA0225 | nih.gov |

Preclinical Research Methodologies and Experimental Approaches

Compound Design and Synthetic Strategies

The design and synthesis of Ctsl/capn1-IN-1 were rooted in established principles of medicinal chemistry, aiming to create a molecule with high affinity and specificity for its targets.

The development of this compound was heavily reliant on structure-based drug design. This approach utilizes the three-dimensional structures of the target proteins, in this case, human CTSL and CAPN1, to design inhibitors that can bind effectively to their active sites. nih.govnih.gov By analyzing the crystal structures of these proteases, researchers can identify key amino acid residues and binding pockets that are essential for enzymatic activity. nih.gov The inhibitor is then designed to fit snugly into this active site, blocking the natural substrate from binding and thereby inhibiting the enzyme's function. In the case of this compound, X-ray crystal structures of the compound in complex with both human CTSL and CAPN1 were determined, revealing the precise binding modes and confirming the rationale behind the design. nih.govnih.gov

This compound is classified as a peptidomimetic α-ketoamide compound. nih.govnih.gov This scaffold was chosen for its ability to mimic the natural peptide substrates of cysteine proteases like CTSL and CAPN1. The "peptidomimetic" nature of the molecule means that it is a non-peptide molecule that imitates the structure of a peptide. The critical feature of this scaffold is the α-ketoamide "warhead." nih.gov This electrophilic group is designed to be attacked by the thiol group of the catalytic cysteine residue in the active site of the protease (C25 in CTSL and C115 in CAPN1). nih.govnih.gov This attack results in the formation of a covalent thiohemiketal bond, leading to potent and often irreversible inhibition of the enzyme. nih.gov The synthesis of such α-ketoamide-based inhibitors is a multi-step process designed to produce diastereomerically pure compounds. nih.gov

Structure-activity relationship (SAR) studies are a cornerstone of drug discovery, and they were instrumental in optimizing the inhibitory activity of this compound. mdpi.commdpi.com SAR studies involve systematically modifying the chemical structure of a lead compound and evaluating how these changes affect its biological activity. researchgate.net This iterative process allows researchers to identify the chemical moieties that are crucial for potent inhibition and to refine the molecule for improved efficacy. For peptidomimetic inhibitors like this compound, SAR studies would explore how different substituents at various positions of the scaffold influence its binding affinity and inhibitory potency against both CTSL and CAPN1. nih.govnih.gov The goal is to maximize on-target activity while potentially minimizing off-target effects.

In Vitro Assay Systems

A variety of in vitro assay systems were employed to characterize the inhibitory activity of this compound at both the enzymatic and cellular levels.

To directly measure the inhibitory potency of this compound against its target enzymes, enzymatic inhibition assays are utilized. A common and sensitive method for this is the Fluorescence Resonance Energy Transfer (FRET)-based cleavage assay. researchgate.netnih.gov In a typical FRET assay for protease activity, a synthetic peptide substrate is designed to contain a pair of fluorescent molecules: a donor and a quencher. When the peptide is intact, the quencher absorbs the energy emitted by the donor, resulting in low fluorescence. However, when the protease (like CTSL or CAPN1) cleaves the peptide, the donor and quencher are separated, leading to a measurable increase in fluorescence. researchgate.net By measuring the rate of fluorescence increase in the presence of varying concentrations of an inhibitor, a dose-response curve can be generated, and the half-maximal inhibitory concentration (IC50) can be determined. This compound (referred to as compound 14a in the study) demonstrated potent inhibition of both CTSL and CAPN1 with low nanomolar IC50 values. nih.gov

Table 1: Enzymatic Inhibition of this compound (Compound 14a)

| Target Enzyme | IC50 (nM) |

|---|---|

| CTSL | 2.8 |

| CAPN1 | 1.9 |

Data sourced from a study on pan-coronavirus inhibitors. nih.gov

To assess the antiviral efficacy of this compound in a biologically relevant context, cell-based assays are essential. pblassaysci.com Since CTSL is a host protease that can be hijacked by some viruses for entry into host cells, inhibitors of this enzyme are expected to block viral infection. nih.gov Pseudovirus inhibition assays are a common tool for this purpose. In these assays, a non-replicating viral core is engineered to express the surface proteins of a pathogenic virus, such as the spike protein of a coronavirus. nih.gov These pseudoviruses can infect cells in a manner that mimics the authentic virus but cannot produce new infectious particles, making them safer to work with. The ability of an inhibitor to block the entry of these pseudoviruses into cultured cells is then measured. This compound (as compound 14a) was shown to potently inhibit the entry of various coronavirus pseudotypes, including SARS-CoV-2 and its variants, MERS-CoV, and HCoV-229E. nih.gov The half-maximal effective concentration (EC50) values from these assays indicate the concentration of the compound required to reduce viral infection by 50%. nih.gov

Table 2: Antiviral Activity of this compound (Compound 14a) in Pseudovirus Inhibition Assays

| Pseudovirus | Cell Line | EC50 (nM) |

|---|---|---|

| SARS-CoV-2 | HEK293T-hACE2 | 3.33 |

| MERS-CoV | Huh-7 | 29.75 |

| HCoV-229E | Huh-7 | 11.25 |

Data reflects the potent and broad-spectrum anticoronaviral activities of the compound in vitro. nih.gov

Cell Culture Models for Inflammation (e.g., Macrophage Activation)

Cell culture models are fundamental for dissecting the molecular mechanisms through which inhibiting Cathepsin L and Calpain-1 modulates inflammatory responses at the cellular level. Macrophages, as key players in both initiating and resolving inflammation, are a primary focus of these in vitro studies.

Researchers utilize macrophage cell lines (e.g., THP-1, J774A.1) and primary bone marrow-derived macrophages to study polarization—the process by which macrophages adopt distinct functional phenotypes, primarily the pro-inflammatory M1 state or the anti-inflammatory M2 state. nih.gov Studies have shown that specific proteases can influence this process. For instance, Trichinella spiralis Cathepsin L has been demonstrated to induce M1 macrophage polarization via the NF-κB pathway. nih.gov Conversely, genetic deletion of the calpain regulatory subunit, Capns1, in myeloid cells prevents polarization toward the M1 phenotype in response to inflammatory stimuli. nih.gov

In these experimental setups, macrophages are typically stimulated with agents like lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) to induce an M1 phenotype. The effects of a dual inhibitor like this compound would be assessed by measuring changes in the expression of M1 markers (e.g., TNF-α, IL-1β, iNOS) and M2 markers (e.g., Arginase-1, IL-10). nih.govmdpi.com Co-culture systems, where macrophages are grown with other cell types like lung epithelial cells or hepatocytes, are also employed to mimic the tissue microenvironment and study intercellular signaling during an inflammatory response. mdpi.comwjgnet.com

Biochemical Assays for Protein-Protein Interactions and Proteolytic Cleavage

Biochemical assays are essential for confirming the direct enzymatic inhibition by compounds like this compound and for identifying the downstream substrates of Calpain-1 and Cathepsin L.

Proteolytic Cleavage Assays: These assays directly measure the ability of a protease to cleave a substrate. In vitro cleavage assays often use purified Calpain-1 or Cathepsin L with a specific protein substrate in the presence or absence of the inhibitor. The cleavage products are then visualized using SDS-PAGE and Western blotting. plos.orgresearchgate.net Calpain-1, for example, is known to cleave a wide range of proteins involved in cellular structure and signaling. ahajournals.orgnih.gov Identifying the specific cleavage fragments provides insight into how the protease alters protein function.

| Protease | Identified Substrate | Pathological Context | Reference |

|---|---|---|---|

| Calpain-1 (CAPN1) | Spectrin | Neuronal Injury | researchgate.net |

| Calpain-1 (CAPN1) | Junctophilin-2 (JP2) | Heart Failure | nih.gov |

| Calpain-1 (CAPN1) | Autophagy-related gene 5 (ATG5) | Cerebral Ischemia | ahajournals.orgnih.gov |

| Calpain-1 (CAPN1) | Beclin-1 (BECN1) | Cerebral Ischemia | ahajournals.orgnih.gov |

| Calpain-1 (CAPN1) | Titin | Postmortem Muscle Proteolysis | nih.gov |

Protein-Protein Interaction (PPI) Assays: To understand how proteases and their regulators interact, researchers use advanced techniques like split-luciferase biosensor systems (e.g., NanoBiT). nih.gov In this method, the two proteins of interest (e.g., the Calpain-1 catalytic subunit and its regulatory subunit, CAPNS1) are fused to separate, non-functional fragments of a luciferase enzyme. If the proteins interact, the fragments come together, reconstituting a functional, light-emitting enzyme. nih.gov This allows for the quantitative measurement of protein binding affinity in live cells and can be used to screen for compounds that disrupt these interactions. nih.gov

Genetic Manipulation Techniques (e.g., siRNA-Mediated Knockdown, Adeno-Associated Virus (AAV)-Mediated Gene Modulation)

Genetic tools are used to validate the specificity of pharmacological inhibitors and to explore the long-term consequences of protease deficiency in a controlled manner.

siRNA-Mediated Knockdown: Small interfering RNA (siRNA) offers a method for transiently silencing the expression of a target gene, such as CAPN1. nih.govresearchgate.net In cell culture models, cells are transfected with siRNA molecules specifically designed to bind to and promote the degradation of CAPN1 mRNA. researchgate.net The resulting decrease in Calpain-1 protein levels allows researchers to determine if the observed cellular effects, such as increased sensitivity to certain drugs or reduced migration, are specifically due to the loss of Calpain-1 function. researchgate.netresearchgate.net This technique is crucial for confirming that the effects of a dual inhibitor like this compound are indeed on-target.

Adeno-Associated Virus (AAV)-Mediated Gene Modulation: For in vivo studies and long-term gene silencing, Adeno-Associated Viruses (AAVs) are a preferred tool. ahajournals.orgnih.gov AAVs can be engineered to deliver genetic material, such as a short hairpin RNA (shRNA) sequence, to specific tissues in living animals. ahajournals.orgnih.gov For instance, research on cerebral ischemia has utilized AAV vectors carrying shRNA against Capn1 injected directly into the rat brain. ahajournals.orgnih.gov This leads to a sustained knockdown of Calpain-1 expression in the targeted region, enabling the study of its role in neuronal damage over time. ahajournals.orgnih.gov This approach complements pharmacological studies by providing a highly specific, long-term model of enzyme deficiency. AAVs can also be used for gene replacement therapy, delivering a functional copy of a gene to treat deficiency disorders. nih.govmdpi.com

In Vivo Preclinical Models

Animal models are indispensable for understanding the physiological and pathological roles of Calpain-1 and Cathepsin L in the context of a whole organism and for evaluating the therapeutic potential of their inhibition.

Transgenic Animal Models for Viral Infection

To study human-specific viruses, researchers have developed transgenic animal models that express human viral receptors. For example, mice expressing the human angiotensin-converting enzyme 2 (hACE2) are susceptible to SARS-CoV-2 infection and are used to study COVID-19 pathology. jax.orgnih.gov Similarly, transgenic mice expressing human aminopeptidase (B13392206) N (hAPN) have been created to serve as a model for human coronavirus 229E. nih.gov

In the context of this compound, these models could be used to investigate the role of calpains and cathepsins in viral pathogenesis. Studies have already implicated Calpain-1 in the inflammatory response during viral myocarditis caused by Coxsackievirus B3 (CVB3). nih.gov Research using transgenic mice that overexpress the endogenous calpain inhibitor, calpastatin, showed that inhibiting calpain activity reduced inflammation and pyroptosis, a form of inflammatory cell death. nih.gov Such models would be critical for assessing whether a dual inhibitor could mitigate the pathological consequences of viral infections.

Rodent Models for Inflammatory Diseases

The role of calpains in chronic inflammation and fibrosis is often studied in rodent models of disease.

| Disease Model | Method | Key Findings of Calpain Inhibition/Deletion | Reference |

|---|---|---|---|

| Systemic Sclerosis (Lung Inflammation/Fibrosis) | Bleomycin (B88199) administration in mice with myeloid-specific deletion of Capns1. | Alleviated lung and skin inflammation and fibrosis; prevented M1 macrophage polarization. | nih.gov |

| Diabetic Cardiomyopathy | Streptozotocin (B1681764) (STZ)-induced diabetes in mice with cardiac-specific knockout of Capn4 or overexpression of calpastatin. | Reduced myocardial hypertrophy and fibrosis; improved myocardial function. | nih.gov |

| Viral Myocarditis | Coxsackievirus B3 (CVB3) infection in mice overexpressing calpastatin. | Decreased inflammation, fibrosis, and NLRP3 inflammasome activation. | nih.gov |

One prominent model is the bleomycin-induced model of systemic sclerosis, where the administration of bleomycin causes significant lung inflammation and fibrosis. nih.gov Using mice with a myeloid-specific deletion of Capns1 (the gene for the essential calpain regulatory subunit), researchers demonstrated that inhibiting calpain activity in macrophages significantly reduced lung fibrosis and inflammation. nih.gov Another key model is streptozotocin (STZ)-induced diabetes, which leads to diabetic cardiomyopathy characterized by cardiac hypertrophy and fibrosis. nih.gov In this model, both genetic deletion of the calpain subunit and overexpression of its endogenous inhibitor, calpastatin, were shown to protect the heart from these pathological changes. nih.gov

Animal Models for Ischemic Injury (e.g., Permanent Middle Cerebral Artery Occlusion)

The permanent middle cerebral artery occlusion (pMCAO) model is a widely used and clinically relevant rodent model of ischemic stroke. ahajournals.orgresearchgate.net In this surgical procedure, the MCA is permanently blocked, leading to a consistent and reproducible area of brain infarction. This model is critical for studying the molecular cascades that lead to neuronal death following a stroke.

Research has shown that Calpain-1 is activated in the brain following pMCAO. ahajournals.orgnih.gov The use of pharmacological inhibitors and AAV-mediated knockdown of Capn1 in this model has provided crucial insights. Both approaches significantly reduced neuronal damage by preventing the breakdown of the lysosomal membrane and preserving autophagy, a key cellular recycling process that helps cells survive stress. ahajournals.orgnih.gov Specifically, Calpain-1 inhibition was found to prevent the cleavage of essential autophagy proteins like BECN1 and ATG5, thereby maintaining the cell's ability to clear damaged components and survive the ischemic insult. ahajournals.org These findings highlight the neuroprotective potential of inhibiting Calpain-1 in the context of stroke.

Gene Knock-Out (KO) Animal Models for Target Validation

The validation of CAPN1 as a therapeutic target is often explored through the use of gene knock-out (KO) animal models. In these models, the Capn1 gene is inactivated, allowing researchers to study the physiological and pathological consequences of the protein's absence. medchemexpress.cn For instance, Capn1 KO mice have been instrumental in demonstrating the role of Calpain-1 in synaptic plasticity and neuroprotection. medchemexpress.cn Studies on these mice have revealed a range of phenotypic changes, providing a baseline to which the effects of a pharmacological inhibitor like this compound could be compared. medchemexpress.cn

For example, Capn1 KO mice have shown alterations in cerebellar development, leading to ataxia, which is characterized by impaired motor coordination. These models have also been used to investigate the role of Calpain-1 in cerebral ischemia, where the genetic knockdown of CAPN1 was shown to reverse ischemia-induced changes in the expression and cellular distribution of lysosome-related proteins. By treating wild-type animals with this compound and comparing the outcomes to those observed in Capn1 KO mice, researchers can ascertain whether the compound effectively mimics the genetic ablation of the target, thereby validating its on-target activity.

Table 1: Phenotypic Alterations in Capn1 Knock-Out Mice

| Phenotype | Observation in Capn1 KO Mice | Reference |

|---|---|---|

| Synaptic Plasticity | Altered | medchemexpress.cn |

| Neuroprotection | Modified | medchemexpress.cn |

| Cerebellar Development | Abnormal, enhanced neuronal apoptosis | |

| Motor Function | Mild ataxia, impaired motor coordination | |

| Platelet Function | Impaired aggregation and clot retraction | |

| Muscle Regeneration | Reduced |

Advanced Molecular and Structural Characterization Techniques

X-ray Diffraction for Protein-Ligand Complex Structure Determination

X-ray diffraction is a powerful technique used to determine the three-dimensional structure of a protein-ligand complex at atomic resolution. This method would be critical in understanding how this compound physically interacts with its targets, CTSL and CAPN1. By crystallizing the target protein in complex with the inhibitor, researchers can visualize the precise binding mode, identify the key amino acid residues involved in the interaction, and understand the conformational changes that occur upon binding. This structural information is invaluable for structure-based drug design, enabling the optimization of the inhibitor's potency and selectivity. While specific X-ray crystallography data for this compound is not yet publicly available, this methodology represents a crucial step in its preclinical development.

Transcriptomic Profiling (e.g., RNA Sequencing) for Gene Expression Alterations

Transcriptomic profiling, particularly through RNA sequencing (RNA-Seq), provides a comprehensive, unbiased view of the changes in gene expression that occur in response to treatment with an inhibitor like this compound. This technique quantifies the abundance of all RNA transcripts in a cell or tissue, offering insights into the downstream cellular pathways affected by the inhibition of CTSL and CAPN1.

For example, RNA-Seq analysis of brain tissue from Capn1 KO mice identified 354 differentially expressed genes, primarily related to pathways in protein processing, MAP kinase signaling, and Alzheimer's disease. medchemexpress.cn Similarly, in skeletal muscle of Capn1 KO mice, 55 differentially expressed genes were identified, linked to processes like protein phosphorylation and hydrolase activity. Applying RNA-Seq to cells or animal models treated with this compound would allow for a comparison of the resulting gene expression signature with that of the genetic knock-out, further validating the inhibitor's on-target effects and revealing potential off-target activities.

Proteomic Approaches for Interactome Mapping

Proteomic techniques are employed to map the protein-protein interaction networks, or "interactomes," of target proteins. Understanding the interactome of CTSL and CAPN1 is crucial for elucidating their full range of biological functions. Methods such as affinity purification coupled with mass spectrometry can identify proteins that associate with a target protein.

For instance, a study mapping the interactome of Caprin-1, an RNA-binding protein, identified 1543 interacting proteins, providing significant insight into its role in stress granule formation. A similar approach for CTSL and CAPN1 in the presence and absence of this compound could reveal how the inhibitor perturbs these interaction networks. This could uncover novel functions of the target proteins and explain the broader biological consequences of their inhibition.

Quantitative Polymerase Chain Reaction (qPCR) for Gene Expression Analysis

Quantitative Polymerase Chain Reaction (qPCR) is a targeted approach used to measure the expression levels of specific genes. It is often used to validate the findings from broader transcriptomic analyses like RNA-Seq. In the context of this compound research, qPCR would be used to quantify the mRNA levels of genes known to be regulated by CTSL or CAPN1 activity. For example, following treatment of cells with this compound, qPCR could be performed to confirm expected changes in the expression of genes identified in RNA-Seq studies of Capn1 KO models. This provides a rapid and sensitive method to verify the on-target effects of the inhibitor on gene regulation.

Table 2: Example qPCR Gene Expression Analysis Post-Inhibitor Treatment

| Gene Target | Expected Change upon Inhibition | Rationale |

|---|---|---|

| Downstream Effector Gene X | Increase/Decrease | To confirm on-target pathway modulation. |

| Known CAPN1-regulated Gene Y | Increase/Decrease | To validate findings from Capn1 KO transcriptomic data. |

| Housekeeping Gene (e.g., GAPDH) | No Change | To serve as an internal control for normalization. |

Immunoblotting and Immunofluorescence for Protein Analysis and Localization

Immunoblotting (also known as Western blotting) and immunofluorescence are indispensable techniques for studying proteins. Immunoblotting allows for the quantification of the total amount of a specific protein in a sample, while immunofluorescence provides information about its subcellular localization.

In the study of this compound, immunoblotting would be used to assess the levels of CTSL and CAPN1 protein, as well as their known substrates and downstream signaling molecules, after treatment with the inhibitor. For example, studies on cerebral ischemia have used immunoblotting to show that genetic knockdown of CAPN1 reverses the ischemia-induced changes in the protein levels of lysosomal proteins like LAMP1, LAMP2, and various cathepsins in different cellular compartments.

Immunofluorescence would complement this by visualizing the location of these proteins within the cell. For instance, it could be used to determine if treatment with this compound alters the localization of CTSL from the lysosome or the distribution of CAPN1 within the cytoplasm, providing visual confirmation of the inhibitor's cellular impact.

Future Research Directions and Emerging Concepts for Ctsl/capn1 in 1

Further Elucidation of Detailed Molecular Mechanisms in Disease Pathogenesis

A critical future direction is to unravel the precise molecular roles of CTSL and CAPN1 in various diseases. While both are cysteine proteases, their substrate specificities and downstream effects can be distinct yet interconnected.

CAPN1 in Neurodegeneration and Development: Mutations in the CAPN1 gene are linked to a spectrum of neurodegenerative disorders, including cerebellar ataxia and hereditary spastic paraplegia (SPG76). frontiersin.orguniprot.orgnih.gov Studies in knockout mice have revealed that a lack of calpain-1 can lead to abnormal cerebellar development, enhanced neuronal apoptosis, and altered synaptic transmission. nih.gov This is partly due to the absence of calpain-1-mediated cleavage of key regulatory proteins like PHLPP1 (PH domain and leucine-rich repeat protein phosphatase 1), which in turn inhibits the pro-survival Akt pathway. nih.gov Conversely, overactivation of calpain-1 is implicated in the pathogenesis of traumatic brain injury and Alzheimer's disease. frontiersin.org Future research on Ctsl/capn1-IN-1 should aim to clarify how its inhibitory action can be fine-tuned to protect against neurodegeneration without disrupting essential neurodevelopmental processes.

Dual Roles in Viral Infections: Host proteases CTSL and CAPN1 are crucial for the entry of various coronaviruses into cells. nih.gov Potent dual inhibitors have demonstrated broad-spectrum anti-coronaviral activities in vitro by blocking this viral entry step. nih.gov Further investigation is needed to understand the full extent of their roles in the viral life cycle and how dual inhibition by a compound like this compound could offer a robust, host-targeted antiviral strategy against emerging viral threats. nih.gov

Table 1: Selected Roles of CAPN1 in Disease Pathogenesis

| Disease/Process | Key Role of CAPN1 | Research Findings | Citation |

|---|---|---|---|

| Hereditary Spastic Paraplegia (SPG76) | Gene mutation | Mutations in CAPN1 cause a complicated form of HSP, often with cerebellar ataxia. | frontiersin.org |

| Cerebellar Ataxia | Neuronal development and survival | CAPN1 mutations lead to abnormal cerebellar development and enhanced apoptosis of granule cells. | nih.gov |

| Alzheimer's Disease | Signaling Pathways | Deletion of the Capn1 gene alters signaling pathways related to Alzheimer's disease. | nih.gov |

| Machado-Joseph Disease | Proteolytic Cleavage | Calpain-1 efficiently cleaves the disease-associated protein ataxin-3. | nih.gov |

| Ischemic Stroke | Autophagy Impairment | Activated CAPN1 impairs autophagic flux by cleaving autophagy-related proteins (e.g., ATG5, BECN1) and disrupting lysosomal function, contributing to neuronal damage. | ahajournals.org |

Investigation of Broader Anti-inflammatory and Immunomodulatory Pathways

The anti-inflammatory potential of dual CTSL/CAPN1 inhibition is a significant area for future exploration. Both proteases are involved in modulating immune responses, and their simultaneous inhibition could offer synergistic effects.

CTSL plays a role in the secretion of cytokines and antigen presentation. nih.gov During viral infections, excessive CTSL activity can contribute to a "cytokine storm," leading to uncontrolled inflammation and organ damage. nih.gov Studies have shown that inhibiting CTSL can alleviate neuroinflammatory responses by modulating the caspase-8 and NF-κB pathways. nih.gov Similarly, dual inhibitors of CTSL and CAPN1 have exhibited excellent anti-inflammatory effects in both macrophage cell models and in mice with acute pneumonia. nih.gov

Future studies should focus on:

Mapping the specific cytokines and chemokines regulated by this compound.

Determining the impact of dual inhibition on different immune cell populations (e.g., microglia, macrophages, lymphocytes).

Exploring the therapeutic utility of this anti-inflammatory action in chronic inflammatory diseases, autoimmune disorders, and the inflammatory phases of neurodegeneration. maayanlab.cloud

Strategies to Address Potential Off-Target Effects

A major challenge in developing protease inhibitors is ensuring target specificity. Broader-acting calpain inhibitors, such as MDL 28170, are known to inhibit other cysteine proteases, which can lead to undesirable off-target effects. ahajournals.org

Future research must prioritize the development of highly selective inhibitors. Key strategies include:

Structure-Based Drug Design: Utilizing X-ray crystal structures of human CTSL and CAPN1 complexed with inhibitors to understand detailed binding modes. nih.gov This structural information is foundational for designing new compounds with improved specificity.

Computational Screening: Employing in silico tools to predict potential off-target interactions early in the design process. youtube.com

High-Fidelity Screening: Developing and using advanced screening assays to experimentally measure activity against a wide panel of related and unrelated proteases to confirm the selectivity profile of new inhibitor candidates.

Exploration of Therapeutic Combinations with Existing Modalities

The multifaceted roles of CTSL and CAPN1 suggest that inhibitors like this compound could be powerful components of combination therapies. By targeting fundamental cellular processes, they may synergize with drugs that have more specific mechanisms of action.

For example, in oncology, CTSL has been implicated in DNA damage response pathways. biorxiv.org Research has shown that combining a CTSL-targeting agent with a PARP inhibitor (olaparib) can be a promising strategy for drug-resistant ovarian cancer. biorxiv.org Similarly, in the context of cystinosis, a combination therapy of cysteamine (B1669678) with bicalutamide (B1683754) was developed through omics-based approaches to correct the disease phenotype. nih.gov

Future research should explore combining this compound with:

Other antiviral agents to create multi-pronged attacks on viral replication and entry.

Chemotherapeutic drugs to enhance cancer cell death and overcome resistance.

Neuroprotective agents to simultaneously reduce inflammation and protect neurons in degenerative diseases.

Development of Computational Modeling for Rational Inhibitor Design and Optimization

Computational biology offers powerful tools to accelerate the drug discovery process. mdpi.com For this compound and future iterations, computational modeling will be indispensable.

Key computational approaches include: